4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
Description
The compound 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole features a benzothiazole core substituted with a methyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 5-methyl-1,2-oxazol-3-ylmethyl group. This structural architecture is characteristic of small-molecule inhibitors targeting enzymes or receptors, particularly kinases, due to the benzothiazole’s planar aromatic system and the piperazine’s flexibility for binding interactions .
Properties
IUPAC Name |
5-methyl-3-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-4-3-5-15-16(12)18-17(23-15)21-8-6-20(7-9-21)11-14-10-13(2)22-19-14/h3-5,10H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMDXPREFUBWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as human carbonic anhydrases (hcas), which are involved in many important physiological and pathological processes.
Mode of Action
Similar compounds have been shown to exhibit properties of isoform-selective inhibitors of human carbonic anhydrase ii.
Biochemical Pathways
Similar compounds have been shown to inhibit human carbonic anhydrases (hcas), which are involved in many physiological and pathological processes.
Result of Action
Similar compounds have been shown to have antimicrobial potential.
Biological Activity
4-Methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzothiazole core linked to a piperazine moiety and an oxazole ring. The molecular formula is , with a molecular weight of approximately 320.43 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4f | MCF-7 | 0.194 | BRAF/VEGFR inhibition |
| 4f | A549 | 0.071 | Induction of apoptosis |
| 4a | HeLa | 0.342 | Cell cycle arrest |
The compound demonstrated significant inhibitory effects on key signaling pathways involved in cancer progression, particularly those related to the BRAF and VEGFR pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It inhibits BRAF and VEGFR with IC50 values comparable to established drugs like sorafenib .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analyses showing a rise in apoptotic markers .
- Cell Cycle Arrest : The compound has been shown to cause G2-M and S-phase arrest in cancer cell lines, which is crucial for preventing tumor growth .
Case Studies
In a study evaluating the efficacy of various benzothiazole derivatives, compounds similar to 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-y]} demonstrated promising results:
- Study on MCF-7 Cells : The compound induced apoptosis in approximately 37.83% of treated cells compared to only 0.89% in untreated controls .
Comparative Analysis with Other Compounds
The biological activity of 4-methyl derivatives can be compared with other known benzothiazole compounds:
| Compound Name | Structure Similarity | IC50 (μM) | Notable Activity |
|---|---|---|---|
| Sorafenib | Moderate | 0.171 | VEGFR/BRAF inhibitor |
| Compound KST016366 | High | 95 nM | Dual inhibitor of BRAFV600E and CRAF |
This comparison illustrates that while 4-methyl derivatives exhibit promising activity, they may not surpass the efficacy of established therapeutic agents yet.
Comparison with Similar Compounds
Structural Analogs with Benzothiazole-Piperazine Scaffolds
Several benzothiazole-piperazine derivatives have been synthesized, differing in substituents on the piperazine ring. Key examples include:
Key Observations :
Compounds with Shared 5-Methyl-1,2-Oxazol-3-yl Substituents
The 5-methyl-1,2-oxazole group is a recurring pharmacophore in medicinal chemistry. Notable examples include:
6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine ():
3-methyl-N-[(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl]-4-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide ():
- Formula : C₂₀H₂₀F₃N₃O₂.
- Relevance : The oxazole group is linked via an ethyl chain, highlighting its versatility in positioning for target engagement.
Preparation Methods
Cyclocondensation of 2-Amino-4-Methylthiophenol
The benzothiazole nucleus is constructed by reacting 2-amino-4-methylthiophenol with chloroacetyl chloride in dry benzene under reflux (6–8 hours). This yields 2-chloro-4-methyl-1,3-benzothiazole, which serves as the precursor for subsequent piperazine incorporation.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry benzene |
| Temperature | Reflux (80–85°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Characterization via -NMR confirms the methyl group resonance at δ 2.45 ppm (s, 3H) and aromatic protons at δ 7.25–7.85 ppm.
Incorporation of the Piperazine Moiety
Nucleophilic Substitution at Position 2
The chloro group in 2-chloro-4-methyl-1,3-benzothiazole is displaced by piperazine in a refluxing ethanol medium. Triethylamine is employed to scavenge HCl, enhancing reaction efficiency.
Optimization Insights
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of piperazine.
-
Molar Ratio : A 1:1.2 ratio of benzothiazole to piperazine minimizes di-substitution byproducts.
Synthesis of 5-Methyl-1,2-Oxazol-3-ylmethyl Chloride
Hantzsch Oxazole Synthesis
The oxazole ring is constructed via cyclocondensation of ethyl 3-methyl-4-oxopentanoate with hydroxylamine hydrochloride in acetic acid. The resulting 5-methyl-1,2-oxazol-3-ylmethanol is treated with thionyl chloride to generate the chloromethyl derivative.
Spectroscopic Validation
Final Alkylation of Piperazine with Oxazole Chloride
N-Alkylation in Polar Aprotic Solvents
The piperazinyl nitrogen undergoes alkylation with 5-methyl-1,2-oxazol-3-ylmethyl chloride in DMF using potassium carbonate as a base. Refluxing for 12–14 hours ensures complete substitution.
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (2.5 equiv) |
| Temperature | 100–110°C |
| Reaction Time | 12–14 hours |
| Yield | 55–62% |
Purification via silica gel chromatography (ethyl acetate:hexane, 3:7) affords the pure product.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Oxazole-Piperazine Coupling
As an alternative to alkylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 5-methyl-1,2-oxazol-3-ylmethanol directly to the piperazine. While this method avoids chloride handling, it requires stoichiometric reagents and offers lower yields (45–50%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A convergent approach involves synthesizing a propargyl-oxazole derivative and reacting it with an azido-piperazinylbenzothiazole. This "click chemistry" strategy achieves regioselectivity but demands additional steps to prepare the azide and alkyne precursors.
Method Comparison Table
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| N-Alkylation | 55–62 | >98 | Simplicity, scalability |
| Mitsunobu | 45–50 | 95 | Avoids alkyl chlorides |
| CuAAC | 60–65 | 97 | Regioselectivity |
Characterization and Analytical Data
The final compound is validated using spectroscopic and chromatographic techniques:
-
-NMR (400 MHz, CDCl) : δ 2.35 (s, 3H, CH-benzothiazole), 2.50 (s, 3H, CH-oxazole), 3.65–3.80 (m, 8H, piperazine), 4.40 (s, 2H, CH-oxazole), 7.25–7.70 (m, 3H, aromatic).
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Condensation reactions to form the benzothiazole core, often using hydrazine hydrate or substituted hydrazines under reflux conditions.
- Piperazine functionalization : Introducing the oxazole-piperazine moiety via nucleophilic substitution or coupling reactions, typically in polar aprotic solvents (e.g., DMF) with catalysts like POCl₃ .
- Purification : Column chromatography or recrystallization to isolate intermediates. Optimize yields (typically 50–70%) by controlling temperature and stoichiometry of reactants.
Validation via HPLC (purity >95%) and 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) is critical .
Q. How are structural motifs like benzothiazole, piperazine, and oxazole validated in this compound?
Methodological Answer:
- Spectroscopic techniques :
- 1H NMR : Benzothiazole protons appear as doublets (δ 7.3–8.0 ppm), while piperazine N-CH₂ groups resonate at δ 2.5–3.5 ppm. Oxazole protons show distinct singlets (δ 6.5–7.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 396.12) with <2 ppm error .
- X-ray crystallography (if available): Resolves spatial arrangement of the oxazole-piperazine side chain relative to the benzothiazole core .
Q. What is the rationale for combining benzothiazole with piperazine-oxazole moieties in drug design?
Methodological Answer:
- Benzothiazole : Enhances π-π stacking with biological targets (e.g., enzymes, receptors) due to aromaticity .
- Piperazine : Improves solubility and pharmacokinetics via protonation at physiological pH.
- Oxazole : Acts as a hydrogen-bond acceptor, enhancing target affinity.
This hybrid design leverages synergistic interactions, as seen in analogues with antifungal and enzyme-modulating activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored using molecular docking for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes like fungal 14α-demethylase (PDB: 3LD6) or human ALT/AST (relevant to ) .
- Docking workflow :
- Prepare ligand (protonation states, energy minimization).
- Grid box centered on active site (e.g., heme group in 3LD6).
- Use AutoDock Vina or Schrödinger Glide with MM-GBSA scoring.
- Key interactions :
- Benzothiazole aromatic stacking with Phe residues.
- Oxazole oxygen forming H-bonds with catalytic residues (e.g., His310 in 3LD6) .
Validate with in vitro assays (e.g., MIC for antifungals or enzyme inhibition kinetics).
Q. How should researchers address contradictions in biological activity data (e.g., enzyme activation vs. inhibition)?
Methodological Answer:
- Case study : reports compound A2 (inhibits AST/ALT) vs. A3/A4 (activates). To resolve:
- Assay standardization : Ensure consistent substrate concentrations (e.g., L-alanine for ALT) and pH.
- Cofactor dependence : Test if activation requires Mg²⁺/PLP, which A3/A4 might enhance.
- Allosteric modulation : Use SPR or ITC to detect binding to non-active sites .
- Statistical rigor : Triplicate experiments with ANOVA (p<0.05) to confirm trends.
Q. What mechanistic insights exist for this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Inhibition assays :
- Use recombinant CYP3A4/CYP2D6 with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- IC₅₀ values correlate with docking scores (e.g., lower IC₅₀ for compounds with stronger heme coordination) .
- Metabolic stability :
- Microsomal incubation (human liver microsomes + NADPH): Monitor parent compound depletion via LC-MS/MS.
- High clearance (>50% in 30 min) suggests susceptibility to CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
